4-Methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)-2-phenylthiazole
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Overview
Description
3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIDAZINE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a nitrophenyl group
Preparation Methods
The synthesis of 3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the pyridazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions. .
Scientific Research Applications
3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIDAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridazine rings can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The nitrophenyl group can also participate in electron transfer reactions, further influencing the compound’s effects .
Comparison with Similar Compounds
Similar compounds include those with thiazole or pyridazine rings but different substituents. For example:
2-METHYL-4-PHENYL-1,3-THIAZOL-5-YL: Similar structure but lacks the pyridazine ring.
4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE: Contains a different functional group but shares the thiazole ring. The uniqueness of 3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIDAZINE lies in its combination of these rings and functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H16N4O2S2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-methyl-5-[6-[(4-nitrophenyl)methylsulfanyl]pyridazin-3-yl]-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C21H16N4O2S2/c1-14-20(29-21(22-14)16-5-3-2-4-6-16)18-11-12-19(24-23-18)28-13-15-7-9-17(10-8-15)25(26)27/h2-12H,13H2,1H3 |
InChI Key |
KLNJQTACLFVJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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